molecular formula C15H16ClN3O4 B2614446 1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 2034250-28-5

1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2614446
CAS No.: 2034250-28-5
M. Wt: 337.76
InChI Key: PNXOSTNSAFFQMM-UHFFFAOYSA-N
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Description

1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a synthetic organic compound characterized by its complex structure and notable pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic synthesis techniques. Key steps include the formation of pyrrolidine-2,5-dione and its subsequent functionalization to introduce the chloropyridinyl group and pyrrolidin-1-yl group. Typical reactions involved may include nucleophilic substitutions, cyclizations, and amide bond formations under conditions like controlled temperatures and specific pH levels.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves the use of automated reactors for precise temperature control, purification processes like crystallization, and continuous monitoring using analytical techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: Transformation of specific functional groups under oxidizing conditions.

  • Reduction: Reduction reactions can be employed to modify its oxo and chloropyridinyl groups.

  • Substitution: Various nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrrolidinyl and chloropyridinyl moieties.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

  • Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

  • Substitution: Halogenating agents, nucleophiles like ammonia or amines.

Major Products Formed: Reactions typically yield derivatives with modified functional groups, which can influence the compound's pharmacological properties.

Scientific Research Applications

This compound has diverse applications across several scientific fields:

  • Chemistry: Utilized as a building block for synthesizing more complex molecules.

  • Biology: Investigated for its potential interactions with biological macromolecules.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of 1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves binding to specific molecular targets, such as enzymes or receptors, thereby altering their activity. This compound may engage in interactions with particular pathways, leading to the modulation of biochemical processes, which can be exploited for therapeutic effects.

Comparison with Similar Compounds

When compared with other compounds having similar structures:

  • Structural Differences: Unique functional groups or positional isomers can result in different reactivity and pharmacological properties.

  • Similar Compounds: These might include analogs with varying halogen substitutions or different nitrogen-containing heterocycles.

Each similar compound may offer distinct advantages or pose different challenges in research and application, emphasizing the uniqueness of 1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione.

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Biological Activity

1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a synthetic compound featuring a complex structure that includes pyrrolidine and chloropyridine moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various receptors and enzymes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅ClN₂O₃, with a molecular weight of 305.76 g/mol. Its structure comprises several functional groups that are often associated with bioactive compounds, including a carbonyl group and a chlorinated pyridine ring. The presence of these groups suggests potential reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. Initial studies indicate that it may act as an inhibitor of certain proteins involved in cellular signaling pathways.

Potential Interactions:

  • 5-HT1A Receptor: Similar compounds have shown significant affinity for the 5-HT1A receptor, suggesting that this compound may also exhibit serotonergic activity .
  • Indoleamine 2,3-Dioxygenase (IDO1): Related pyrrolidine derivatives have been identified as inhibitors of IDO1, which plays a critical role in cancer progression by modulating immune responses .

Antimicrobial Activity

Research has indicated that compounds within the pyrrolidine family exhibit antimicrobial properties. For instance, derivatives similar to this compound have demonstrated activity against multidrug-resistant strains of bacteria such as Pseudomonas aeruginosa .

Case Studies

  • Pyrrolidine Derivatives as Anticancer Agents:
    A study synthesized various pyrrolidine derivatives and evaluated their effects on cancer cell lines. Compounds showed varying degrees of antiproliferative activity against breast, colon, and lung cancer cell lines, indicating the potential therapeutic applications of pyrrolidine-based structures .
  • Binding Affinity Studies:
    Molecular docking simulations have been conducted to assess the binding affinity of this compound to the 5-HT1A receptor and serotonin transporter (SERT). These studies revealed promising interactions that warrant further investigation through experimental validation .

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructureNotable FeaturesBiological Activity
1-(3-Pyridinyloxy)-2-pyrrolidinoneStructureLacks chlorine substitutionPotential SERT ligand
4-Chloro-N-(pyridin-2-yloxy)-N-methylbenzamideStructureContains benzamide structureModerate receptor affinity
2-Amino-N-(pyridin-4-yloxy)-acetamideStructureFeatures an amino groupPotential for diverse interactions

Properties

IUPAC Name

1-[2-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4/c16-11-7-17-5-3-12(11)23-10-4-6-18(8-10)15(22)9-19-13(20)1-2-14(19)21/h3,5,7,10H,1-2,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXOSTNSAFFQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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